molecular formula C16H14ClFO B1343424 4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-64-5

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone

Cat. No. B1343424
M. Wt: 276.73 g/mol
InChI Key: QVNMGYBTKMXFRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is well-documented in the papers. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is described, which involves a nucleophilic labelling method starting from [18F]fluoride and subsequent deprotection . Another paper details the synthesis of a complex molecule that includes a 5-fluoro-2-hydroxyphenyl moiety, starting from a demethylation reaction followed by a Schiff reaction . These methods highlight the importance of fluorination in the synthesis of compounds for pharmaceutical applications, particularly in the field of radiopharmaceuticals.

Molecular Structure Analysis

The molecular structure and analysis of similar compounds are discussed in several papers. For example, the molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is confirmed by IR and single crystal X-ray diffraction studies . The paper also provides a detailed analysis of the vibrational wavenumbers, geometrical parameters, and stability of the molecule using various computational methods. This type of analysis is crucial for understanding the electronic properties and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of related compounds is explored in the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, which is used as a Diels-Alder diene in reactions with various dienophiles . This demonstrates the synthetic utility of chloro-fluoro compounds in constructing more complex molecular architectures. The reactions described proceed with high regioselectivity and often result in immediate aromatization when reacted with alkenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their synthesis and structural analysis. For instance, the hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis of a chloro-fluoro chalcone derivative provide insights into its non-linear optical properties and charge distribution . Additionally, the crystal structures and Hirshfeld surface studies of chalcone derivatives reveal the presence of weak intermolecular interactions that stabilize the crystal structure . These properties are essential for the application of such compounds in material science and pharmaceutical chemistry.

Scientific Research Applications

Halogenated Compounds in Organic Synthesis

Research on halogenated compounds, such as those incorporating chloro and fluoro substituents, demonstrates their importance in organic synthesis. For example, the nitration of p-halophenols and p-halophenyl acetates, including chloro- and fluoro-substituted phenols, leads to the formation of halo-nitrocyclohexa-dienones. These intermediates are pivotal for synthesizing complex molecular structures due to their reactivity and isomerization properties at varying temperatures (Clewley, Cross, Fischer, & Henderson, 1989).

Polymer Science and Material Engineering

Halogenated propiophenones are also relevant in the field of polymer science and material engineering. Novel copolymers incorporating halogen-substituted propiophenones demonstrate diverse chemical properties and applications. For instance, copolymers of styrene and halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been synthesized and characterized for their structural and thermal properties. These materials exhibit significant potential for advanced applications due to their customized molecular structures and thermal stability (Savittieri et al., 2022).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMGYBTKMXFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644029
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone

CAS RN

898789-64-5
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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